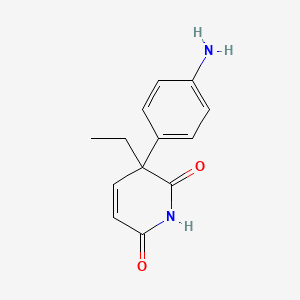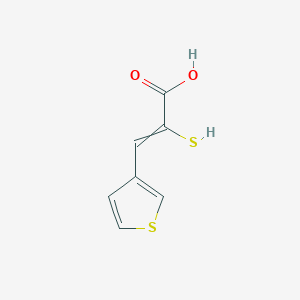![molecular formula C16H16O2S B14649745 Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester CAS No. 51735-70-7](/img/structure/B14649745.png)
Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester is an organic compound with the molecular formula C16H16O2S. This compound is characterized by the presence of an ester functional group, a phenylmethylthio group, and a phenylmethyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester typically involves the esterification of acetic acid with phenylmethyl alcohol in the presence of a catalyst. The reaction can be carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols; reactions can be catalyzed by acids or bases depending on the nucleophile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Different esters, amides
Aplicaciones Científicas De Investigación
Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release acetic acid and phenylmethyl alcohol, which can further participate in various biochemical pathways. The phenylmethylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity and leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, phenylmethyl ester: Similar structure but lacks the phenylmethylthio group.
Acetic acid, [(phenylmethyl)thio]-, ethyl ester: Similar structure but has an ethyl group instead of a phenylmethyl group.
Uniqueness
Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester is unique due to the presence of both phenylmethyl and phenylmethylthio groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
51735-70-7 |
|---|---|
Fórmula molecular |
C16H16O2S |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
benzyl 2-benzylsulfanylacetate |
InChI |
InChI=1S/C16H16O2S/c17-16(18-11-14-7-3-1-4-8-14)13-19-12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
Clave InChI |
ZUOUJUSJZRLCQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CSCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


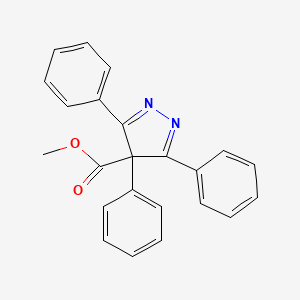

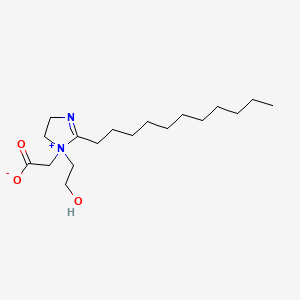
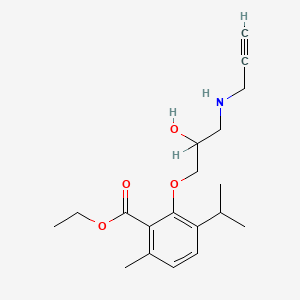

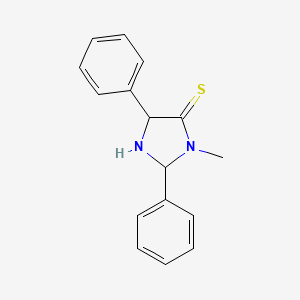

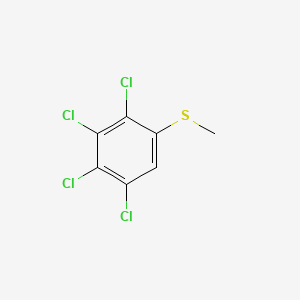
![1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea](/img/structure/B14649740.png)
